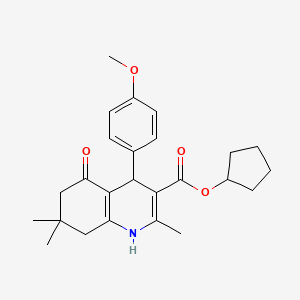
2-(6-Bromohexyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromohexyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromohexyl group attached to the thiophene ring. Thiophenes are known for their stability and versatility, making them valuable in various fields such as material science, organic electronics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)thiophene typically involves the bromination of hexylthiophene. One common method is the reaction of 2,5-dibromo-3-hexylthiophene with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromohexyl group . The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromohexyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromohexyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Polymerization: The compound can be polymerized to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Polymerization: Catalysts like nickel(II) chloride (NiCl2) and solvents like THF are employed in polymerization reactions.
Major Products:
Substitution: Formation of azidohexylthiophene or thiolhexylthiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Polymerization: Formation of polythiophenes with enhanced electrical properties.
Scientific Research Applications
2-(6-Bromohexyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Bromohexyl)thiophene is primarily based on its ability to undergo various chemical reactions and form stable complexes with other molecules. The bromohexyl group can participate in substitution reactions, allowing the compound to interact with different molecular targets. The thiophene ring’s aromatic nature also contributes to its stability and reactivity, making it a versatile compound in various applications .
Comparison with Similar Compounds
2-(6-Bromohexyl)-3-hexylthiophene: Similar in structure but with an additional hexyl group, leading to different physical and chemical properties.
2,5-Dibromo-3-hexylthiophene: Lacks the bromohexyl group, making it less versatile in substitution reactions.
Poly(3-hexylthiophene): A polymerized form with different electrical properties and applications.
Uniqueness: 2-(6-Bromohexyl)thiophene stands out due to its unique combination of a bromohexyl group and a thiophene ring, providing a balance of reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and polymers with specific properties .
Properties
CAS No. |
116816-87-6 |
|---|---|
Molecular Formula |
C10H15BrS |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-(6-bromohexyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c11-8-4-2-1-3-6-10-7-5-9-12-10/h5,7,9H,1-4,6,8H2 |
InChI Key |
FUAKBAOIYCACMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12501607.png)


![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)
![3-phenyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501623.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501629.png)
![1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one](/img/structure/B12501633.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide](/img/structure/B12501635.png)



![tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate](/img/structure/B12501664.png)

